

An In-depth Technical Guide to the Mechanism of Action of CCI-007

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Compound of Interest

Compound Name: CCI-007

Cat. No.: B15581100

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Audience: Researchers, scientists, and drug development professionals.

Abstract

CCI-007 is a novel small molecule compound identified as a selective cytotoxic agent against a subset of leukemias characterized by Mixed Lineage Leukemia gene (MLL) rearrangements (MLL-r).[1][2] This document provides a comprehensive technical overview of the mechanism of action of **CCI-007**. The compound induces rapid, caspase-dependent apoptosis within 24 hours of treatment, a process initiated by mitochondrial depolarization.[1][2][3] At the molecular level, **CCI-007** rapidly reverses the characteristic MLL-r gene expression signature. Within hours of exposure, it significantly downregulates the transcription of critical MLL-r driver oncogenes, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][4] The sensitivity of leukemia cells to **CCI-007** is inversely correlated with the baseline expression levels of MEIS1 and BCL2, suggesting these genes are key determinants of the therapeutic window.[1][5] The precise molecular target remains under investigation, but evidence suggests **CCI-007** may disrupt the aberrant transcriptional elongation activity of the MLL fusion protein.[5]

Core Mechanism of Action

The primary mechanism of **CCI-007** involves a rapid induction of the intrinsic apoptotic pathway, driven by a swift and targeted alteration of the oncogenic gene expression program that sustains MLL-rearranged leukemia cells.

Selective Cytotoxicity

CCI-007 was identified through a cell-based small molecule library screen for its selective activity against the infant MLL-r leukemia cell line PER-485.[1][2] Subsequent screening against a broader panel of cell lines confirmed its selective cytotoxicity. The compound significantly decreases the viability of a subset of MLL-r leukemia cell lines (e.g., PER-485, MOLM-13, MV4;11) and related leukemias with CALM-AF10 and SET-NUP214 translocations.[1][4] Notably, it has minimal effect on MLL wild-type (MLL-wt) leukemia cells, solid tumor lines, and non-malignant cells.[3]

Induction of Mitochondrial Depolarization and Caspase-Dependent Apoptosis

Treatment with **CCI-007** leads to a rapid collapse of the mitochondrial membrane potential in sensitive cells.[1] This mitochondrial depolarization is a key initiating event in the intrinsic apoptotic pathway. Following this, a significant increase in the population of Annexin V-positive cells is observed, confirming the induction of apoptosis.[1] The process is caspase-dependent, culminating in programmed cell death within 24 hours of treatment.[2][3]

Reversal of the MLL-r Oncogenic Gene Signature

A hallmark of **CCI-007**'s action is the rapid downregulation of key MLL target genes that are essential for the survival of MLL-r leukemia cells.[5] Within as little as three hours of treatment, a significant reduction in the mRNA levels of HOXA9, MEIS1, CMYC, and BCL2 is observed.[1][5] This rapid transcriptional repression suggests that **CCI-007** acts upstream of protein expression, likely by interfering with the transcriptional machinery driven by the MLL fusion oncoprotein.[5]

Molecular Basis of Selectivity and Resistance

The efficacy of **CCI-007** is not uniform across all MLL-r leukemias; sensitivity is dictated by the pre-existing gene expression profile of the cancer cells.

- **Baseline Gene Expression:** MLL-r leukemia cells that are resistant to **CCI-007** are characterized by significantly higher baseline mRNA expression levels of MEIS1 and BCL2 compared to sensitive MLL-r cells.[1][4] This suggests that cells with a greater pre-existing reliance on or expression of these specific survival pathways are able to overcome the inhibitory effects of the compound.

- **Acquired Resistance:** In laboratory studies, resistance to **CCI-007** was generated by culturing sensitive cells in escalating concentrations of the compound. The resulting resistant cells exhibited upregulated baseline expression of MLL target genes, including HOXA9, CMYC, and BCL2, further reinforcing the critical role of this pathway in determining sensitivity.^[5]

Hypothesized Molecular Target

The exact protein target of **CCI-007** is currently unknown. However, the rapid kinetics of MLL target gene downregulation (within hours) make it unlikely that **CCI-007** functions by altering the aberrant histone methylation patterns established by MLL fusion proteins, which is a comparatively slower process.^[5] A prevailing hypothesis is that **CCI-007** interferes more directly with the transcriptional process itself. MLL fusion proteins are known to increase transcriptional elongation activity. It is postulated that **CCI-007** may inhibit this aberrant transcriptional elongation, leading to the rapid decrease in the mRNA levels of crucial survival genes.^[5]

Summary of Quantitative Experimental Data

The following tables summarize key quantitative findings from preclinical studies of **CCI-007**.

Table 1: **CCI-007** Induced Apoptosis in Leukemia Cell Lines (Data summarized from Annexin V flow cytometry experiments following 24-hour treatment with 5 μ M **CCI-007**)^[1]

Cell Line	MLL Status	CCI-007 Sensitivity	Mean Increase in Apoptotic Cells (%) (\pm SE)
PER-485	MLL-AF4	Sensitive	55.2 (\pm 4.1)
MV4;11	MLL-AF4	Sensitive	48.5 (\pm 6.3)
MOLM-13	MLL-AF9	Sensitive	39.8 (\pm 5.7)
RS4;11	MLL-AF4	Resistant	3.1 (\pm 1.5)
CEM	MLL-wt	Resistant	2.5 (\pm 1.2)

Table 2: **CCI-007** Downregulation of MLL Target Gene mRNA Expression (Data from quantitative real-time RT-PCR in PER-485 cells treated with 5 μ M **CCI-007**, normalized to vehicle control)[1]

Target Gene	Fold Change at 3 hours	Fold Change at 6 hours	Fold Change at 24 hours
HOXA9	0.41	0.25	0.18
MEIS1	0.52	0.33	0.21
CMYC	0.65	0.45	0.30
BCL2	0.70	0.58	0.35

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay

- Principle: To determine the concentration of **CCI-007** that inhibits 50% of cell viability (IC50).
- Methodology: Leukemia cell lines were seeded in 96-well plates and treated with a range of **CCI-007** concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls to calculate IC50 values.[1]

Apoptosis Detection by Annexin V Staining

- Principle: To quantify the percentage of apoptotic cells.
- Methodology: Cells were treated with **CCI-007** (e.g., 5 μ M) or vehicle (DMSO) for 24 hours. Following treatment, cells were harvested, washed in PBS, and resuspended in Annexin V Binding Buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) were added to the cells, which were then incubated in the dark for 15 minutes at room temperature. The stained cell populations (live, early apoptotic, late apoptotic) were then quantified using a flow cytometer.[1]

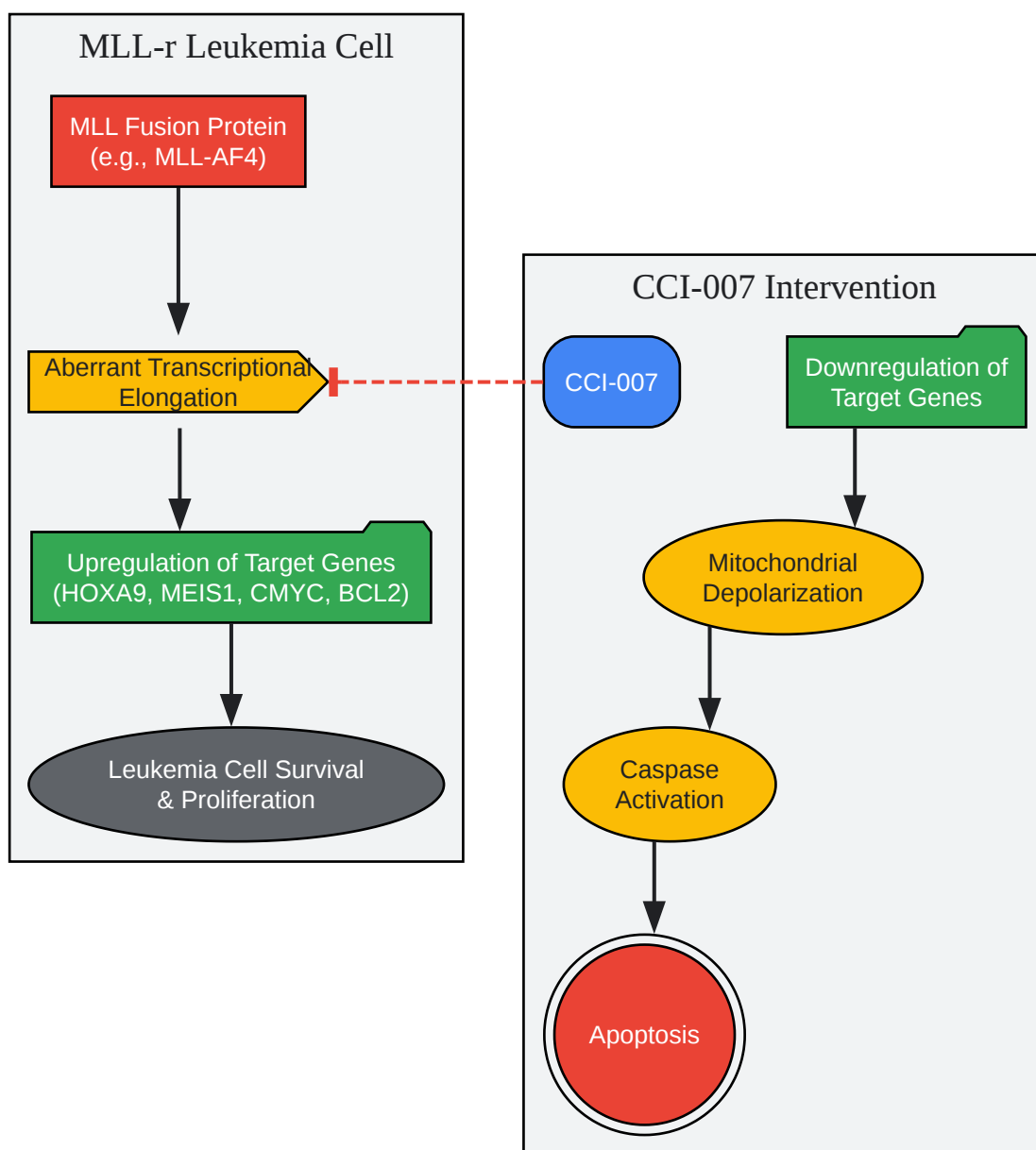
Mitochondrial Membrane Potential ($\Delta\Psi_m$) Assay

- Principle: To measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
- Methodology: Sensitive MLL-r cells were treated with **CCI-007** or vehicle for specified time points (e.g., 6 and 24 hours). Cells were then stained with the JC-1 dye. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low $\Delta\Psi_m$, JC-1 remains in its monomeric form and fluoresces green. The shift from red to green fluorescence was analyzed by flow cytometry to determine the degree of mitochondrial depolarization.^[1]

Quantitative Real-Time RT-PCR (qRT-PCR)

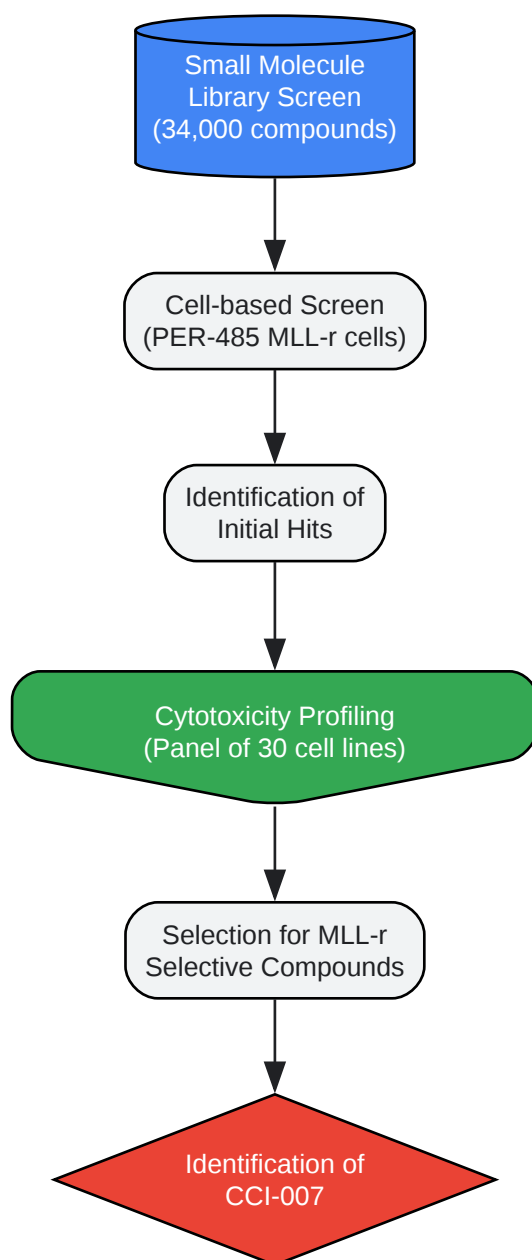
- Principle: To measure the relative mRNA expression levels of target genes.
- Methodology: RNA was isolated from cells treated with **CCI-007** or vehicle for various durations (e.g., 3, 6, 24 hours) using an RNeasy Mini Kit (Qiagen). cDNA was synthesized from the RNA using a reverse transcription kit. qRT-PCR was performed using specific primers for target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene for normalization (e.g., GAPDH). The relative quantification of gene expression was calculated using the $\Delta\Delta C_t$ method.^[1]

Visualized Pathways and Workflows



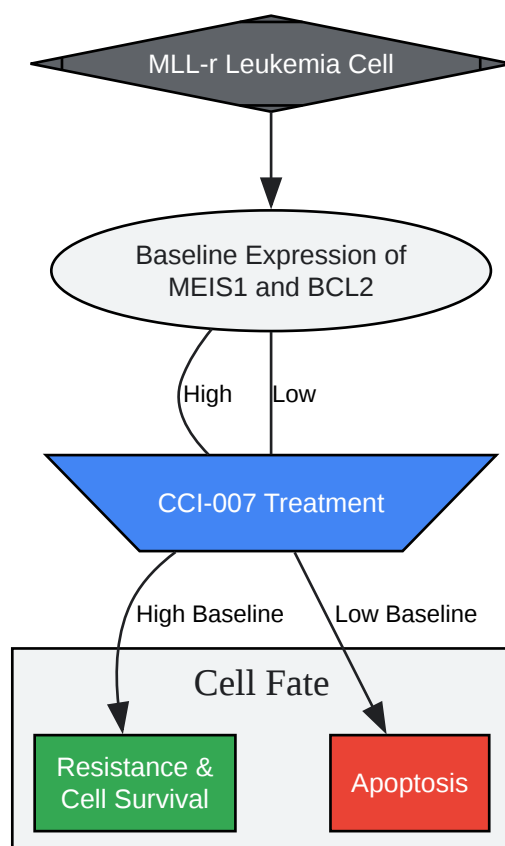
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Caption: Proposed mechanism of action for **CCI-007** in MLL-r leukemia cells.



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Caption: High-level workflow for the discovery of **CCI-007**.



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Caption: Logic determining **CCI-007** sensitivity versus resistance.

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